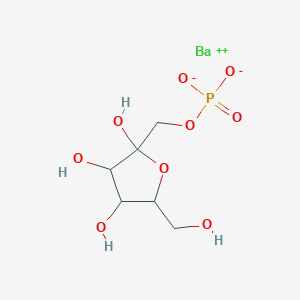

Fructose-1-phosphate Barium Salt

Description

Historical Context of Fructose (B13574) Phosphate (B84403) Derivatives in Biochemical Investigation

The journey to understanding the intricate pathways of carbohydrate metabolism began in the late 19th and early 20th centuries. Fructose itself was first discovered in 1847 by French chemist Augustin-Pierre Dubrunfaut. wikipedia.org Decades later, the pioneering work of scientists like Arthur Harden and William John Young on yeast fermentation revealed that phosphorylation was a key step in sugar metabolism. Their research in the early 1900s led to the discovery of phosphorylated forms of sugars, or sugar phosphates, as central intermediates in the process that would come to be known as glycolysis. nih.gov

Early researchers faced the significant challenge of isolating and identifying these transient, phosphorylated compounds from complex biological extracts. A common and effective technique that emerged was the use of barium salts to precipitate and separate sugar phosphates. tandfonline.com This methodology was crucial in the study of various sugar phosphates, including derivatives of fructose, allowing scientists to accumulate and characterize these molecules, which was a critical step in mapping the sequence of metabolic reactions. While the initial focus was often on glucose metabolism, the distinct pathway for fructose soon became a subject of intense investigation, leading to the identification of fructose-1-phosphate (B91348) as a key player.

Rationale for Barium Salt Formulation in Research Applications

The use of barium salts to isolate phosphorylated sugars like fructose-1-phosphate is rooted in fundamental chemical principles. Fructose-1-phosphate and other sugar phosphates are highly soluble in water and exist within a complex mixture of other cellular components, making them difficult to isolate directly. The barium salt of phosphate esters, however, is generally sparingly soluble in water and even less soluble in alcohol. tandfonline.comextramarks.comcdc.gov

This property was exploited by early biochemists in a method known as barium-ethanol fractionation. By adding barium acetate (B1210297) or barium hydroxide (B78521) to a cellular extract and then adding ethanol, researchers could selectively precipitate the sugar phosphates, separating them from soluble components. tandfonline.com The resulting barium salt is a stable, solid compound that is easier to handle, store, and purify compared to its free acid form. ontosight.aibionukleo.com This stability was essential for conducting further experiments, such as enzymatic assays and structural analysis, which were necessary to elucidate the metabolic fate of fructose. While modern techniques like ion-exchange chromatography and mass spectrometry are now more common for separating these intermediates, the use of barium salt precipitation was a foundational method in the history of metabolic research. tandfonline.comescholarship.orgnih.govnih.gov

Fundamental Role of Fructose-1-phosphate in Cellular Metabolism

Fructose-1-phosphate is a central intermediate in the metabolism of dietary fructose, a process that occurs primarily in the liver, with smaller contributions from the kidney and small intestine. wikipedia.orghmdb.ca Unlike glucose, which can be used by virtually all cells, the primary pathway for fructose metabolism is more specialized.

The metabolic journey of fructose begins with its phosphorylation. The enzyme fructokinase (also known as ketohexokinase) rapidly converts fructose into fructose-1-phosphate, a reaction that consumes one molecule of ATP. wikipedia.orgliv3health.comtaylorandfrancis.com This initial step effectively traps fructose within the cell for further processing.

The next crucial step is catalyzed by the enzyme aldolase (B8822740) B . This enzyme cleaves the six-carbon fructose-1-phosphate molecule into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgmedlineplus.govwikipedia.org Both of these products are intermediates that can enter the glycolytic pathway. DHAP can be directly isomerized to glyceraldehyde-3-phosphate, while glyceraldehyde is first phosphorylated to glyceraldehyde-3-phosphate by triose kinase. wikipedia.org From this point, these three-carbon units can be used to generate energy through glycolysis, be converted back to glucose via gluconeogenesis, or be used for the synthesis of fatty acids and triglycerides. wikipedia.orghmdb.ca

The importance of this pathway is highlighted by the genetic disorder hereditary fructose intolerance (HFI) . wikipedia.orgnih.govmsdmanuals.com Individuals with HFI have a deficiency in the aldolase B enzyme. metabolicsupportuk.orgorpha.net When they consume fructose, the resulting inability to break down fructose-1-phosphate leads to its accumulation in liver cells. medlineplus.govwikipedia.org This buildup is toxic, depletes cellular phosphate and ATP stores, and inhibits key metabolic processes like glycogenolysis and gluconeogenesis, which can cause severe hypoglycemia (low blood sugar), liver damage, and other serious health issues. wikipedia.orgnih.gov

Data Tables

Table 1: Key Enzymes in the Fructose-1-Phosphate Metabolic Pathway

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Fructokinase (Ketohexokinase) | Fructose, ATP | Fructose-1-phosphate, ADP | Liver, Kidney, Small Intestine wikipedia.orgtaylorandfrancis.com |

| Aldolase B | Fructose-1-phosphate | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde | Liver, Kidney, Small Intestine medlineplus.govwikipedia.org |

| Triose Kinase | Glyceraldehyde, ATP | Glyceraldehyde-3-phosphate, ADP | Liver wikipedia.org |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate (DHAP) | Glyceraldehyde-3-phosphate | Liver wikipedia.org |

Table 2: Pathophysiology of Hereditary Fructose Intolerance (HFI)

| Feature | Description |

| Genetic Defect | Deficiency in the Aldolase B enzyme due to mutations in the ALDOB gene. wikipedia.orgmetabolicsupportuk.orgorpha.net |

| Primary Metabolic Consequence | Accumulation of Fructose-1-phosphate in liver, kidney, and intestinal cells. medlineplus.govwikipedia.org |

| Cellular Impact | Depletion of intracellular inorganic phosphate and ATP due to trapping of phosphate in fructose-1-phosphate. wikipedia.orgnih.gov |

| Downstream Effects | Inhibition of glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose), leading to severe hypoglycemia after fructose ingestion. wikipedia.org |

| Clinical Manifestations | Nausea, vomiting, abdominal pain, failure to thrive, jaundice, and potential liver and kidney failure if fructose is not removed from the diet. msdmanuals.commetabolicsupportuk.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34079-63-5 |

|---|---|

Molecular Formula |

C6H11BaO9P |

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2 |

InChI Key |

FFIAPLNALYDYQK-UHFFFAOYSA-L |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Fructose 1 Phosphate Barium Salt

Chemical Synthesis Approaches for Fructose-1-phosphate (B91348) Barium Salt

Chemical synthesis offers a direct, albeit sometimes non-specific, method for phosphorylating fructose (B13574). These approaches are foundational in carbohydrate chemistry.

A notable chemical method involves the phosphorylation of D-fructose induced by cyanogen. This reaction is conducted in a dilute aqueous solution at an alkaline pH, typically around 8.8. nih.govnasa.gov The mechanism is believed to proceed through the initial formation of a cyanogen-phosphate adduct, which then acts as the phosphorylating agent, attacking the hydroxyl groups of the sugar. rsc.org This method is a general reaction for reducing sugars; non-reducing sugars like sucrose (B13894) are inert under these conditions. rsc.org

The reaction with D-fructose yields a phosphorylated sugar, which can then be isolated from the reaction mixture. nih.govnasa.gov Historical research demonstrates that the product was successfully isolated as its barium salt, providing a direct chemical synthesis route to the target compound. nasa.gov The identification of the resulting phosphorylated fructose is confirmed through various analytical techniques, including chromatography, electrophoresis, and rates of acid-catalyzed hydrolysis. nih.govnasa.gov

| Feature | Description |

| Primary Reagents | D-Fructose, Cyanogen, Orthophosphate |

| Reaction Condition | Aqueous solution, pH 8.8 |

| Proposed Mechanism | Formation of an intermediate cyanogen-phosphate adduct which phosphorylates the sugar. rsc.org |

| Product Isolation | The phosphorylated product can be precipitated and isolated as a barium salt. nasa.gov |

| Identification Methods | Chromatographic and electrophoretic properties, lability to alkaline phosphatase, rate of acid-hydrolysis, periodate (B1199274) oxidation, optical rotatory measurements. nih.govnasa.gov |

Enzymatic Synthesis Strategies for Fructose-1-phosphate

Enzymatic methods provide high specificity and efficiency for the synthesis of sugar phosphates, leveraging the catalytic power of various enzymes.

The synthesis of sugar phosphates can be achieved via transphosphorylation, where a phosphate (B84403) group is transferred from a donor molecule to the sugar. While phosphatases typically catalyze the removal of phosphate groups through hydrolysis, other enzyme classes, such as phosphorylases, are adept at synthesis through phosphorolysis, a form of transphosphorylation. ebi.ac.ukresearchgate.net

For instance, sucrose phosphorylase catalyzes the reversible reaction between sucrose and inorganic phosphate to produce alpha-D-glucose-1-phosphate and fructose. researchgate.net Similarly, trehalose (B1683222) phosphorylase can be used to produce beta-D-glucose-1-phosphate from trehalose and phosphate. researchgate.net This principle of using phosphorylases provides a pathway for synthesizing various sugar-1-phosphates from inexpensive substrates. A more modern and highly efficient approach involves the use of anomeric kinases, which catalyze the phosphorylation of sugars at the anomeric carbon using a phosphate donor like ATP or phosphoenolpyruvic acid, yielding sugar-1-phosphates in high yields. nih.gov

| Enzymatic Strategy | Principle | Example Enzyme(s) | Substrates | Product |

| Phosphorolysis | Reversible phosphorolysis of a glycoside using inorganic phosphate. | Sucrose Phosphorylase, Trehalose Phosphorylase researchgate.net | Sucrose + Pi, Trehalose + Pi | α-D-glucose-1-phosphate, β-D-glucose-1-phosphate researchgate.net |

| Anomeric Kinase | Phosphorylation at the anomeric position using a high-energy phosphate donor. | Anomeric Kinases, Pyruvate Kinase nih.gov | Sugar + Phosphoenolpyruvic acid | Sugar-1-phosphate nih.gov |

Fructose-1-phosphate can be conceptualized as a product within a multi-step enzymatic pathway starting from other sugar phosphates, such as alpha-D-Glucose 1-Phosphate (G1P). This conversion involves a series of enzymatic transformations. The primary pathway for the formation of fructose-1-phosphate in vivo, however, is the direct phosphorylation of fructose by the enzyme fructokinase (also known as ketohexokinase). wikipedia.orgport.ac.ukmdpi.com

A synthetic pathway starting from G1P would proceed as follows:

Isomerization to Glucose-6-Phosphate (G6P): The enzyme phosphoglucomutase catalyzes the reversible conversion of G1P to G6P.

Isomerization to Fructose-6-Phosphate (B1210287) (F6P): The enzyme phosphoglucose isomerase (or glucose-6-phosphate isomerase) converts G6P to F6P.

Conversion to Fructose-1-Phosphate (F1P): The direct conversion of F6P to F1P is not a standard metabolic step. The primary route to F1P is from fructose, not F6P. However, these interconnected pathways are central to carbohydrate metabolism. A well-established multi-enzyme system can synthesize fructose-1,6-diphosphate (B8644906) from glucose, highlighting the modular nature of these enzymatic reactions for producing valuable intermediates. nih.gov

| Step | Starting Material | Enzyme | Product |

| 1 | alpha-D-Glucose 1-Phosphate | Phosphoglucomutase | Glucose-6-Phosphate |

| 2 | Glucose-6-Phosphate | Phosphoglucose Isomerase | Fructose-6-Phosphate |

| 3 | Fructose | Fructokinase (Ketohexokinase) | Fructose-1-Phosphate wikipedia.orgport.ac.uk |

Conversion and Purification of Fructose-1-phosphate Barium Salt to Other Forms for Research

While the barium salt of fructose-1-phosphate is stable and useful for isolation, its low solubility can be a limitation for biochemical assays. bionukleo.com Therefore, converting it to a more soluble salt (e.g., sodium or potassium) is a common and necessary step for its research use.

Ion exchange chromatography is the standard method for this conversion. samyangtrilite.co.kr The process leverages the differential affinities of ions for a charged stationary phase. nih.gov To convert the barium salt to a sodium salt, a solution of this compound is passed through a column packed with a strong cation-exchange resin that has been pre-loaded with sodium ions (Na+).

As the solution passes through the resin, the barium ions (Ba2+) bind more strongly to the negatively charged resin than the sodium ions. samyangtrilite.co.kr Consequently, the Ba2+ ions are captured by the resin, and Na+ ions are released into the solution, where they act as counterions for the negatively charged fructose-1-phosphate. The resulting eluate contains the highly soluble sodium salt of fructose-1-phosphate, effectively separated from the barium. samyangtrilite.co.kr This technique is broadly applicable for the separation and purification of various charged biomolecules, including different sugar phosphates. nih.govnih.gov

| Step | Action | Principle | Result |

| 1. Preparation | A cation-exchange resin is packed into a column and equilibrated with a solution containing the desired counterion (e.g., NaCl). | The resin is saturated with a readily exchangeable, desired cation (Na+). | The column is ready for sample loading. |

| 2. Loading | A solution of this compound is applied to the top of the column. | The sample is introduced to the stationary phase. | The compound enters the resin bed. |

| 3. Elution | The column is washed with deionized water or a buffer. | Ba2+ has a higher affinity for the resin than Na+ and displaces it. Fructose-1-phosphate, being an anion, passes through the cation-exchanger. | Ba2+ is retained on the resin. The eluate contains the soluble sodium salt of Fructose-1-phosphate. |

| 4. Collection | The solution flowing out of the column (the eluate) is collected. | The desired product is recovered. | A purified solution of the soluble Fructose-1-phosphate salt is obtained. |

Applications in Enzymology and Metabolic Pathway Investigations

Fructose-1-phosphate (B91348) Barium Salt as a Substrate in Enzyme Assays

The unique structure of fructose-1-phosphate allows it to be specifically recognized and processed by a range of enzymes, making its barium salt an invaluable substrate in enzymatic assays. ontosight.aiontosight.ai

Fructose-1-kinase (FruK), also known as ketohexokinase (KHK), is the primary enzyme responsible for the phosphorylation of fructose (B13574) to fructose-1-phosphate (F1P). nih.gov The high activity of KHK ensures the rapid conversion of fructose upon entering cells. nih.gov Fructose-1-phosphate barium salt can be used in assays to determine the activity and kinetic parameters of FruK. Although fructose itself is the natural substrate, the phosphorylated product, fructose-1-phosphate, is central to understanding the regulatory aspects of this enzyme. For instance, studies have shown that fructose 1-phosphate can act as a positive allosteric modulator of glucokinase, another key enzyme in glucose metabolism. nih.gov

In enzymology, 1-phosphofructokinase (EC 2.7.1.56) catalyzes the reaction: ATP + D-fructose 1-phosphate → ADP + D-fructose 1,6-bisphosphate. wikipedia.org This enzyme, belonging to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases, has been a subject of structural and kinetic studies. wikipedia.org

Table 1: Enzymes Utilizing Fructose-1-Phosphate

| Enzyme | EC Number | Reaction | Role in Metabolism |

| Fructose-1-Kinase (Ketohexokinase) | 2.7.1.3 | ATP + D-fructose → ADP + D-fructose 1-phosphate | Fructose metabolism |

| 1-Phosphofructokinase | 2.7.1.56 | ATP + D-fructose 1-phosphate → ADP + D-fructose 1,6-bisphosphate | Fructose and mannose metabolism |

| Fructose-bisphosphate Aldolase (B8822740) | 4.1.2.13 | D-fructose 1,6-bisphosphate ⇌ Dihydroxyacetone phosphate (B84403) + D-glyceraldehyde 3-phosphate | Glycolysis/Gluconeogenesis |

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. ebi.ac.uk While fructose-1-phosphate is not the direct substrate for the primary PFK (PFK1), understanding its metabolism is crucial as its derivatives enter the glycolytic pathway downstream of the main PFK regulatory step. nih.govnih.gov The study of related enzymes like 1-phosphofructokinase, which does use fructose-1-phosphate as a substrate, provides insights into the broader family of phosphofructokinases and their evolutionary relationships. wikipedia.org Product inhibition studies of PFK using fructose-1,6-diphosphate (B8644906), a product of the reaction involving fructose-1-phosphate, have been instrumental in elucidating the kinetic mechanisms of these enzymes, such as the random addition process suggested for PFK from Setaria cervi. nih.gov

Fructose-bisphosphate aldolase is a key enzyme that cleaves fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate. nih.govwikipedia.org Importantly, aldolase can also act on fructose-1-phosphate, particularly the aldolase B isozyme found in the liver, which cleaves it into DHAP and glyceraldehyde. wikipedia.orgwikipedia.org Vertebrates have three aldolase isozymes (A, B, and C) with distinct tissue distributions and kinetic properties. nih.gov Aldolase C is primarily found in the brain and neuronal tissues. nih.gov The use of this compound in assays allows for the characterization of the kinetic differences between these isozymes. nih.gov Structural studies of human aldolase C have revealed subtle differences in active site residues compared to aldolases A and B, which contribute to their isozyme-specific activities. nih.gov

While direct studies using this compound in phosphodeoxyribomutase reactions are not extensively documented in the provided context, the general use of sugar phosphates in elucidating the mechanisms of various isomerases and mutases is a common practice in biochemistry. The stable nature of the barium salt would make it a suitable candidate for such investigations should the enzyme exhibit activity towards this substrate.

Sugar-phosphate phosphatases are enzymes that remove phosphate groups from sugar phosphates. The metabolism of fructose-1-phosphate involves its eventual dephosphorylation in various pathways. While specific studies on sugar-phosphate phosphatases using this compound as the primary substrate are not detailed in the provided search results, the compound would be a logical choice for assays aimed at identifying and characterizing phosphatases involved in fructose metabolism.

Role in Reconstructing and Probing Metabolic Pathways

Fructose-1-phosphate is a pivotal intermediate in fructose metabolism, and its availability as a stable barium salt allows researchers to trace its fate within cellular systems. ontosight.aiwikipedia.org By introducing labeled fructose-1-phosphate (for instance, with isotopic labels) into cell extracts or purified systems, scientists can map its conversion to other metabolites, thereby reconstructing metabolic pathways. escholarship.org

The accumulation of fructose-1-phosphate under certain conditions can have significant metabolic consequences. For example, in hereditary fructose intolerance, a deficiency in aldolase B leads to the buildup of fructose-1-phosphate, which in turn inhibits glycogenolysis and gluconeogenesis. wikipedia.orgnih.gov This highlights the role of fructose-1-phosphate as not just a metabolite but also a signaling molecule that can influence other metabolic pathways. maastrichtuniversity.nl Studies have shown that fructose-1-phosphate can relieve the inhibition of glucokinase by its regulatory protein, thereby stimulating glucose phosphorylation. nih.gov This demonstrates a direct link and regulatory cross-talk between fructose and glucose metabolism, which can be investigated using this compound.

The use of fructose-1-phosphate in metabolic studies provides insights into how fructose consumption can lead to an expansion of the hexose- and triose-phosphate pools, providing substrates for glycolysis, glycogenesis, gluconeogenesis, and lipogenesis. nih.govnih.gov

Analysis of Fructolysis and Glycolysis Pathways

Fructose-1-phosphate is a central molecule in the metabolism of fructose, a process known as fructolysis. wikipedia.orgmicrobenotes.com Unlike glucose, which is phosphorylated to glucose-6-phosphate, fructose is primarily phosphorylated to fructose-1-phosphate in the liver by the enzyme fructokinase. wikipedia.orgmicrobenotes.comwikipedia.org This initial step traps fructose within the hepatocyte for further metabolism. wikipedia.orgnih.gov The use of this compound in research allows for the detailed study of this pathway.

The metabolism of fructose via fructose-1-phosphate bypasses the main regulatory step of glycolysis, catalyzed by phosphofructokinase-1 (PFK-1). microbenotes.comnih.govyoutube.com This has significant implications for cellular metabolism, as the breakdown of fructose can proceed at a rapid, unregulated rate. microbenotes.comyoutube.com Researchers utilize this compound to investigate the enzymes and intermediates involved in the subsequent steps of fructolysis. For instance, aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgmicrobenotes.comwikipedia.org Both of these products can then enter the glycolytic or gluconeogenic pathways. microbenotes.comhmdb.camdpi.com

By providing a stable and readily available source of fructose-1-phosphate, the barium salt facilitates the in vitro characterization of enzymes like aldolase B and triokinase (which phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate). microbenotes.comnih.gov These studies are crucial for understanding how fructose consumption contributes to energy production and the synthesis of molecules like glycogen (B147801) and triglycerides. microbenotes.commdpi.com

Table 1: Key Enzymes in Fructolysis and their Relationship with Fructose-1-Phosphate

| Enzyme | Role in Fructolysis | Interaction with Fructose-1-Phosphate |

|---|---|---|

| Fructokinase (Ketohexokinase) | Phosphorylates fructose to fructose-1-phosphate. wikipedia.orgmicrobenotes.com | Produces fructose-1-phosphate. wikipedia.orgmicrobenotes.com |

| Aldolase B | Cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgmicrobenotes.comwikipedia.org | Substrate for the enzyme. wikipedia.orgmicrobenotes.comwikipedia.org |

| Triokinase | Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate. microbenotes.commdpi.com | Not a direct interaction, but its substrate is a product of fructose-1-phosphate cleavage. microbenotes.commdpi.com |

Understanding Gluconeogenesis Regulation

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Fructose-1-phosphate and its metabolic products play a significant role in the regulation of this pathway. The barium salt of fructose-1-phosphate is instrumental in elucidating these regulatory mechanisms.

Furthermore, the metabolism of fructose can impact the cellular energy state, which in turn regulates gluconeogenesis. The rapid phosphorylation of fructose to fructose-1-phosphate can lead to a temporary depletion of intracellular phosphate and ATP. wikipedia.orgnih.gov This change in the ATP/AMP ratio allosterically regulates key enzymes in both glycolysis and gluconeogenesis. For instance, high levels of AMP inhibit fructose-1,6-bisphosphatase, thus slowing down gluconeogenesis, while activating phosphofructokinase-1, promoting glycolysis. libretexts.orgyoutube.comyoutube.comlibretexts.org By using this compound in experimental setups, researchers can simulate the effects of fructose metabolism on cellular energy levels and observe the resulting changes in gluconeogenic enzyme activity.

Table 2: Regulatory Effects Related to Fructose-1-Phosphate on Gluconeogenesis

| Regulatory Molecule | Enzyme Affected | Effect on Gluconeogenesis |

|---|---|---|

| Fructose-1-phosphate | Glucokinase Regulatory Protein | Relieves inhibition of glucokinase, indirectly influencing glucose metabolism. nih.gov |

| AMP (elevated due to fructose metabolism) | Fructose-1,6-bisphosphatase | Inhibition. libretexts.orgyoutube.comyoutube.comlibretexts.org |

| Citrate | Fructose-1,6-bisphosphatase | Activation. youtube.com |

Tracing Carbohydrate Metabolism in Cellular Systems

The stability and purity of this compound make it an excellent tool for tracing the path of carbohydrate metabolism in various cellular systems. nih.gov By using isotopically labeled versions of fructose-1-phosphate (e.g., with ¹³C or ¹⁴C), researchers can follow the fate of the fructose backbone as it is converted into other metabolites.

These tracer studies have been instrumental in mapping the intricate connections between fructolysis, glycolysis, and the pentose (B10789219) phosphate pathway. For example, by analyzing the distribution of the isotopic label in glucose, lactate, and glycogen produced by liver cells incubated with labeled fructose-1-phosphate, scientists can quantify the relative contributions of fructose to these different metabolic fates. ontosight.ai

Fructose 1 Phosphate Barium Salt in Studies of Allosteric Regulation and Protein Ligand Interactions

Allosteric Modulation of Transcriptional Regulators by Fructose-1-phosphate (B91348)

Fructose-1-phosphate acts as a critical signaling molecule, influencing the activity of transcriptional regulators that control the expression of genes involved in carbon metabolism.

Interaction with Catabolite Repressor Activator (Cra) in Bacterial Metabolism

In Gram-negative bacteria such as Pseudomonas putida and Escherichia coli, the Catabolite Repressor Activator (Cra) protein is a global regulator of carbon flux. nih.govnih.gov Cra, also known as FruR, modulates the expression of a wide array of genes central to glycolysis, gluconeogenesis, and the citric acid cycle. researchgate.netbiorxiv.orgnih.gov Studies have identified fructose-1-phosphate (F-1-P) as a potent allosteric inhibitor of Cra. nih.gov

The interaction between F-1-P and Cra is highly specific. Research on P. putida has shown that F-1-P is the preferred effector molecule for Cra. nih.govnih.gov Isothermal titration calorimetry experiments revealed that F-1-P binds to the Cra protein with a dissociation constant (KD) of 209 ± 20 nM and an apparent stoichiometry of approximately one molecule of F-1-P per Cra monomer. nih.govnih.govresearchgate.net This binding occurs within a specialized effector pocket on the Cra protein. nih.govnih.gov The binding of F-1-P to this site induces conformational changes in the Cra protein, which in turn affects its ability to bind to DNA. researchgate.net

While other metabolites like fructose-1,6-bisphosphate (FBP) have been considered as potential effectors, studies on P. putida indicate that F-1-P is the primary physiological effector. nih.govnih.gov In these studies, significantly higher concentrations of FBP were required to achieve a similar effect to F-1-P in dissociating the Cra-DNA complex, and microcalorimetry failed to show a specific interaction between Cra and FBP. nih.gov This highlights the specific and potent role of F-1-P in modulating Cra activity.

Influence on Cra-DNA Binding Affinity

The binding of fructose-1-phosphate to Cra has a profound impact on its affinity for its target DNA operator sequences. nih.gov In its effector-free state, the Cra protein, which exists as a dimer, binds tightly to specific DNA sequences in the promoter regions of target operons, such as the fruBKA operon in P. putida. nih.govnih.gov This binding can either repress or activate gene transcription depending on the location of the operator site relative to the promoter. nih.gov

The introduction of F-1-P disrupts this interaction. Research has demonstrated that F-1-P efficiently dissociates the Cra-DNA complex. nih.govnih.govresearchgate.net Isothermal titration calorimetry data for P. putida Cra showed a tight binding to its DNA operator with a KD of 26.3 ± 3.1 nM. nih.govnih.govresearchgate.net However, in the presence of F-1-P, the Cra-F-1-P complex was found to be completely unable to bind to the target DNA. nih.gov This indicates that F-1-P acts as a strong inducer, causing Cra to release from its DNA binding sites and thereby altering gene expression. nih.govbiorxiv.org For instance, a concentration of 1 mM F-1-P was sufficient to release the majority of the Cra protein from its operators in P. putida. nih.govresearchgate.net

Impact on Kinase and Phosphorylase Regulation

Fructose-1-phosphate also plays a crucial role in regulating the activity of key enzymes in glucose and glycogen (B147801) metabolism, namely glucokinase and glycogen phosphorylase.

Fructose-1-phosphate as a Positive Allosteric Modulator of Glucokinase

Glucokinase (GK), a key enzyme in glucose homeostasis, is subject to allosteric regulation by the glucokinase regulatory protein (GKRP). nih.gov GKRP inhibits GK activity by sequestering it in the nucleus of hepatocytes. nih.gov Fructose-1-phosphate acts as a positive allosteric modulator by relieving this inhibition. nih.govstatpearls.com

F-1-P binds to GKRP, causing the dissociation of the GK-GKRP complex. statpearls.com This release allows glucokinase to translocate to the cytoplasm and become fully active, which is essential for rapid glucose clearance after a meal. nih.gov In pancreatic islets, F-1-P has also been shown to increase the activity of glucokinase, although to a lesser extent than in the liver. nih.gov This suggests a conserved, albeit tissue-specific, mechanism of glucokinase regulation by F-1-P.

Inhibition of Hepatic Glycogen Phosphorylase by Fructose-1-phosphate

Hepatic glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen, is allosterically inhibited by fructose-1-phosphate. statpearls.comdiabetesjournals.org This inhibition is a key factor in the metabolic disturbances observed in conditions like hereditary fructose (B13574) intolerance, where F-1-P accumulates in the liver. wikipedia.orgstatpearls.com

Studies in mice have shown that an injection of fructose leads to a fifty-fold increase in liver F-1-P levels. diabetesjournals.orgdiabetesjournals.org This accumulation of F-1-P, coupled with a decrease in inorganic phosphate (B84403) (Pi), leads to a significant inhibition of glycogen phosphorylase activity. diabetesjournals.orgdiabetesjournals.org In vitro studies have demonstrated that the inhibition by F-1-P is competitive with respect to Pi. diabetesjournals.org The inhibition constant (Ki) for F-1-P was determined to be 1.19 mM. diabetesjournals.orgdiabetesjournals.org This inhibition of glycogenolysis contributes to the hypoglycemia observed after fructose intake in susceptible individuals. wikipedia.orgstatpearls.com

Protein-Protein Interactions Modulated by Fructose-1-phosphate

Recent research has uncovered that fructose-1-phosphate can also modulate protein-protein interactions beyond the GKRP-glucokinase system. In E. coli, the Cra protein has been found to directly interact with fructose-1-kinase (FruK), the enzyme that produces F-1-P from fructose. biorxiv.org This interaction forms a tight protein-protein complex. biorxiv.org

Analytical Methodologies for Fructose 1 Phosphate and Its Derivatives Utilizing Barium Salt Precursors

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of Fructose-1-phosphate (B91348) from complex biological matrices or reaction mixtures. These techniques offer high resolution and sensitivity, allowing for the precise measurement of Fructose-1-phosphate and its isomers.

Ion Exchange Chromatography Applications

Ion-exchange chromatography is a cornerstone technique for the analysis of phosphorylated sugars due to the anionic nature of the phosphate (B84403) group. High-performance anion-exchange chromatography (HPAEC) is particularly effective for separating sugar phosphates. nih.govnih.gov The principle relies on the differential affinity of anionic species for a positively charged stationary phase.

In a typical application, a sample derived from the Fructose-1-phosphate barium salt precursor is injected onto an anion-exchange column. Elution is achieved by using a gradient of increasing salt concentration or by changing the pH, which modulates the charge of the analytes and their interaction with the column. acs.orgsielc.com This allows for the separation of Fructose-1-phosphate from other sugar phosphates like Fructose-6-phosphate (B1210287), Glucose-6-phosphate, and Fructose-1,6-bisphosphate. researchgate.netsielc.com Detection is often accomplished using pulsed amperometric detection (PAD), which provides high sensitivity for carbohydrates without the need for derivatization, or by conductivity detection. nih.govnih.gov

| Parameter | Description | Source |

| Technique | High-Performance Anion-Exchange Chromatography (HPAEC) | nih.govnih.gov |

| Stationary Phase | Strong anion-exchange resin (e.g., quaternary ammonium (B1175870) functional groups) | researchgate.netnih.gov |

| Mobile Phase | Aqueous buffers with increasing ionic strength (e.g., NaOH or Na₂CO₃ gradient) | nih.gov |

| Detection | Pulsed Amperometric Detection (PAD) or Suppressed Conductivity | nih.govnih.gov |

| Application | Separation of Fructose-1-phosphate from isomers and other sugar phosphates. | sielc.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite analysis, offering excellent chromatographic separation and definitive identification based on mass spectra. However, due to the low volatility of sugar phosphates like Fructose-1-phosphate, a chemical derivatization step is mandatory prior to analysis. researchgate.net

The process involves converting the non-volatile Fructose-1-phosphate into a thermally stable and volatile derivative. A common method is the creation of methyloxime peracetate (MOA) derivatives. nih.gov This two-step process first involves a reaction with methoxylamine to protect the keto group, followed by acetylation of the hydroxyl and phosphate groups. The resulting volatile derivative can then be separated by gas chromatography and detected by mass spectrometry. researchgate.netnih.gov The fragmentation pattern observed in the mass spectrometer provides structural information and allows for highly specific quantification, often using an isotope-labeled internal standard. researchgate.net

Spectrophotometric and Coupled Enzyme Assays for Fructose-1-phosphate

Spectrophotometric assays, particularly those coupled with enzymatic reactions, provide a specific and widely used method for quantifying Fructose-1-phosphate. These assays are based on the principle that the concentration of the substrate can be determined by measuring the change in absorbance of a chromophore produced or consumed in a stoichiometric enzymatic reaction. nih.gov

A common assay for Fructose-1-phosphate involves a series of coupled enzymatic reactions. nih.gov The measurement is indirect and relies on monitoring the change in the concentration of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) at a wavelength of 340 nm. sigmaaldrich.com

The reaction sequence is typically initiated as follows:

Fructose-1-phosphate Kinase (Fru1PK): Fructose-1-phosphate is first converted to Fructose-1,6-bisphosphate using ATP, a reaction catalyzed by a specific bacterial Fructose-1-phosphate kinase. nih.gov

Aldolase (B8822740): The Fructose-1,6-bisphosphate is then cleaved by aldolase into two triose phosphates: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP). sigmaaldrich.com

Triosephosphate Isomerase (TPI): TPI rapidly converts GAP into DHAP. sigmaaldrich.com

Glycerol-3-phosphate Dehydrogenase (GPDH): Finally, in the presence of NADH, both molecules of DHAP are reduced to glycerol-3-phosphate by GPDH. The corresponding oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm, which is directly proportional to the initial amount of Fructose-1-phosphate. sigmaaldrich.com

This enzymatic cascade ensures high specificity and sensitivity for the quantification of Fructose-1-phosphate in various samples. nih.gov

Utilization as an Analytical Standard for Carbohydrate Phosphate Analysis

The barium salt of Fructose-1-phosphate serves as an excellent analytical standard due to its stability and high purity after preparation. glentham.comresearchgate.net In analytical chemistry, a standard is a preparation containing a precisely known concentration of an element or a substance. This compound is used to generate calibration curves, validate analytical methods, and as a control material in the analysis of carbohydrate phosphates. sielc.com

Before use as a standard in aqueous-based assays like HPAEC or enzymatic tests, the barium salt is typically converted to the more soluble sodium or potassium salt. nih.gov This is often achieved by dissolving the barium salt and precipitating the barium ion as barium sulfate (B86663) by the stoichiometric addition of sodium sulfate or potassium sulfate. After removal of the barium sulfate precipitate by centrifugation, the resulting solution contains the Fructose-1-phosphate anion with the corresponding counter-ion, ready for use in creating precise standard solutions.

Broader Biochemical and Physiological Implications of Fructose 1 Phosphate As a Research Target

Metabolic Trapping and Phosphate (B84403) Sequestration by Fructose-1-phosphate (B91348)

The rapid phosphorylation of fructose (B13574) to fructose-1-phosphate (F1P) by the enzyme fructokinase is a critical step in its metabolism, primarily occurring in the liver. wikipedia.orgtaylorandfrancis.com This process, often referred to as "metabolic trapping," ensures that fructose is captured within the cell for further processing. youtube.comyoutube.com Unlike glucose metabolism, which is tightly regulated, the phosphorylation of fructose is rapid and largely unrestricted, leading to a swift accumulation of F1P within hepatocytes. nih.gov

This rapid conversion has a significant consequence: the sequestration of inorganic phosphate (Pi). The phosphorylation of large amounts of fructose can lead to a depletion of intracellular phosphate pools. wikipedia.orgyoutube.com This trapping of phosphate in the form of F1P can have cascading effects on cellular metabolism, as inorganic phosphate is a crucial substrate for numerous biochemical reactions, most notably the synthesis of adenosine (B11128) triphosphate (ATP). youtube.comresearchgate.net The depletion of intracellular phosphate reserves is a key factor in the metabolic disturbances observed in conditions of high fructose intake or inborn errors of fructose metabolism. wikipedia.org

Role in Energy Homeostasis and ATP Synthesis Impairment

The sequestration of inorganic phosphate by fructose-1-phosphate directly impacts cellular energy homeostasis by impairing ATP synthesis. nih.gov ATP, the primary energy currency of the cell, is generated through processes that require a steady supply of inorganic phosphate. When phosphate is sequestered as F1P, the rate of ATP production can significantly decrease. youtube.comnih.gov This depletion of cellular ATP can have profound consequences for cellular function, leading to an "energy deficit" and impairing the ability of the liver to carry out its normal metabolic work. nih.govnih.gov

Research has demonstrated that even low concentrations of fructose can induce hepatic ATP depletion. nih.gov In individuals with high fructose consumption, this can lead to impaired recovery from ATP depletion following a fructose challenge. nih.gov The consequences of ATP depletion are far-reaching, potentially causing a halt in protein synthesis and inducing inflammatory and pro-oxidative changes within the cell. nih.gov In the context of hereditary fructose intolerance, a genetic disorder characterized by a deficiency in the enzyme aldolase (B8822740) B, the accumulation of F1P and subsequent ATP depletion are central to the pathophysiology of the disease, leading to symptoms like hypoglycemia and liver dysfunction. wikipedia.orgnih.gov

Influence on Cellular Ion Gradients and Osmotic Homeostasis

The impairment of ATP synthesis due to fructose-1-phosphate accumulation has direct consequences for the maintenance of cellular ion gradients and osmotic homeostasis. The cell membrane contains various ATP-dependent ion pumps, such as the Na+/K+-ATPase, which are essential for maintaining the electrochemical gradients of ions like sodium and potassium across the membrane. nih.govnih.gov These gradients are crucial for numerous cellular processes, including nutrient transport, nerve impulse transmission, and cell volume regulation.

When ATP levels plummet due to phosphate sequestration by F1P, these ion pumps can fail. nih.gov This failure leads to a disruption of normal ion gradients, which can cause cellular damage through osmotic lysis. nih.gov The influx of ions and water into the cell due to the compromised function of these pumps can lead to cell swelling and eventual rupture. This mechanism is believed to contribute to the liver and kidney dysfunction seen in conditions associated with high fructose-1-phosphate levels. nih.gov Furthermore, studies have shown that fructose can affect potassium ion movements across the liver cell membrane. nih.gov

Interplay with Other Sugar Phosphates in Metabolic Networks

Fructose-1-phosphate does not exist in isolation within the cell; it is part of a complex and interconnected network of metabolic pathways involving other sugar phosphates. The metabolism of F1P by aldolase B produces dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are then further metabolized to glyceraldehyde-3-phosphate (G3P). wikipedia.orgnih.gov Both DHAP and G3P are intermediates in the glycolytic pathway, meaning that fructose-derived metabolites can enter glycolysis and contribute to energy production or be used for other metabolic processes like gluconeogenesis and lipogenesis. wikipedia.orgnih.gov

This entry point into glycolysis is significant because it bypasses the key regulatory step catalyzed by phosphofructokinase-1 (PFK-1), which is tightly controlled by the cell's energy status. nih.gov This bypass allows for a rapid and unrestricted flux of fructose-derived carbons into the triose and hexose (B10828440) phosphate pools, potentially leading to an overproduction of substrates for various metabolic pathways. nih.gov

Future Directions in Research on Fructose 1 Phosphate Utilizing Barium Salt Derivatives

Development of Novel Enzymatic and Biocatalytic Synthesis Routes

The chemical synthesis of phosphorylated sugars like fructose-1-phosphate (B91348) can be complex. Consequently, there is growing interest in developing enzymatic and biocatalytic methods that offer high efficiency and stereospecificity. Future research will likely focus on multi-enzyme, one-pot synthesis systems to produce F1P and its analogs.

One promising approach involves the use of rhamnulose-1-phosphate aldolase (B8822740) and acid phosphatase in a coupled system. nih.gov Researchers have successfully synthesized L-fructose using this method, demonstrating the potential for enzymatic pathways to create specific sugar phosphates. nih.gov Another strategy employs a four-enzyme system, including galactose oxidase and catalase, to generate enantiomerically pure L-fructose. nih.gov

Future work could expand on these multi-enzyme cascades, potentially engineering novel biocatalysts or immobilizing enzymes to improve yield and reusability, a technique that has proven effective for synthesizing other sugar nucleotides. nih.gov The fructose-1-phosphate barium salt can serve as a stable reference standard for quantifying the products of these novel synthesis routes.

| Enzyme/System | Substrates | Product | Key Features | Reference |

| Rhamnulose-1-phosphate aldolase & Acid phosphatase | Racemic glyceraldehyde, Dihydroxyacetone phosphate (B84403) | L-Fructose | Two-enzyme system for efficient synthesis. | nih.gov |

| Galactose oxidase, Catalase, Rhamnulose-1-phosphate aldolase, Acid phosphatase | Glycerol, Dihydroxyacetone phosphate | Enantiomerically pure L-Fructose | Four-enzyme system generating a pure stereoisomer in situ. | nih.gov |

| Purified enzymes from Bacillus stearothermophilus | Glucose, ATP | Fructose-1,6-bisphosphate | Thermophilic enzymes with simultaneous ATP regeneration. | nih.gov |

| Peptide Mimics of Fructose-1,6-bisphosphate aldolase | Ketones, Aldehydes | Aldol products | Biocatalysts designed to mimic enzyme active sites for asymmetric synthesis. | nih.gov |

Advanced Structural and Mechanistic Studies of Protein-Fructose-1-phosphate Interactions

Fructose-1-phosphate exerts significant regulatory effects by interacting with various proteins. Elucidating the structural and mechanistic basis of these interactions is crucial for understanding metabolic control. High-resolution structural techniques, combined with computational modeling, will be central to this effort.

A key regulatory interaction occurs between F1P and the glucokinase regulatory protein (GKRP). nih.gov F1P binds to GKRP, causing it to release glucokinase, thereby activating glucose phosphorylation in the liver. Computational studies have shown that F1P binds to the same active site on GKRP as the inhibitor fructose-6-phosphate (B1210287) (F6P), but in a different mode, driven primarily by electrostatic interactions. nih.gov

In bacteria such as Pseudomonas putida, the catabolite repressor/activator (Cra) protein's activity is modulated by F1P, which is its preferred effector molecule. nih.gov Isothermal titration calorimetry has revealed that F1P binds to the Cra monomer with high affinity, dissociating the protein from DNA and de-repressing the fructose (B13574) operon. nih.gov

Future studies will aim to crystallize more protein-F1P complexes to provide snapshots of these regulatory interactions. The stable and pure nature of this compound makes it an excellent candidate for use in preparing solutions for X-ray crystallography and other biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy.

| Protein | Biological System | Role of F1P Interaction | Key Findings | Reference |

| Glucokinase Regulatory Protein (GKRP) | Human Liver | Allosteric activation of glucokinase | F1P binding to GKRP releases glucokinase, suppressing GKRP's inhibitory effect. | nih.gov |

| Catabolite repressor/activator (Cra) | Pseudomonas putida | De-repression of fructose metabolism genes | F1P is the preferred effector, binding to Cra and causing its dissociation from DNA operator sites. | nih.gov |

| Aldolase B | Human Liver, Kidney, Small Intestine | Substrate binding and cleavage | F1P is cleaved by Aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP). Defects cause hereditary fructose intolerance. | wikipedia.orgyoutube.com |

| Human Liver Pyruvate Kinase (hL-PYK) | Human Liver | Allosteric activation (as an analog) | F1P, as a singly phosphorylated sugar, can activate hL-PYK, though with lower affinity than the native activator, fructose-1,6-bisphosphate. | nih.gov |

Expanding Applications in In Vitro Biochemical Assay Development

In vitro biochemical assays are essential for diagnosing metabolic disorders and for fundamental research into enzyme kinetics and regulation. Fructose-1-phosphate is a central metabolite, making it a key component in numerous assay systems. The stability and purity of its barium salt form make it a reliable reagent for these applications. ontosight.aiontosight.ai

For example, assays measuring the activity of aldolase B, the deficiency of which causes hereditary fructose intolerance, rely on F1P as the substrate. youtube.com Similarly, assays for fructokinase, the enzyme that produces F1P from fructose, can be designed to quantify enzyme activity by measuring F1P production or the consumption of ATP. youtube.com

Future research will focus on developing more sensitive and high-throughput assays. This could involve creating fluorometric or colorimetric assays where the products of F1P metabolism are coupled to other enzymatic reactions that generate a detectable signal. For instance, an assay for Fructose-1,6-bisphosphatase (FBPase) measures its activity by hydrolyzing its substrate, which can be coupled to a reaction that reduces a chromophore. abcam.com Similar principles can be applied to develop novel assays for F1P-dependent enzymes, using the barium salt as a dependable substrate standard.

| Assay Target | Principle | Role of Fructose-1-Phosphate (or related compound) | Potential Application | Reference |

| Fructose-1,6-bisphosphatase (FBPase) | Colorimetric detection of FBPase activity. | Fructose-1,6-bisphosphate is the substrate, hydrolyzed to F6P. | Measuring enzyme activity in various biological samples. | abcam.com |

| Fructose | Enzymatic determination of fructose concentration. | Fructose is converted to Fructose-6-Phosphate, which is then used in a series of reactions leading to a change in NAD/NADH absorbance. | Quantifying fructose in food and other materials. | sigmaaldrich.com |

| Aldolase | Colorimetric detection of aldolase activity. | Fructose-1,6-bisphosphate is the substrate for the aldolase enzyme. | Research and diagnostics related to glycolysis. | mybiosource.com |

| Fructokinase (Ketohexokinase) | Measurement of F1P production or ATP consumption. | Fructose is phosphorylated to F1P by fructokinase. | Studying fructose metabolism and related disorders. | youtube.commdpi.com |

Elucidation of Fructose-1-phosphate's Regulatory Roles in Diverse Biological Systems

Beyond its established role in hepatic fructose metabolism, F1P is emerging as a pleiotropic signaling molecule with far-reaching effects. Recent evidence suggests F1P has evolved as a signal of nutrient abundance, influencing pathways beyond simple energy production. nih.gov

In the intestine, F1P accumulation can activate transcription factors like ChREBP and SREBP, which in turn upregulate enzymes involved in fructolysis and lipogenesis. mdpi.com This highlights a direct link between fructose metabolism and fat synthesis. Furthermore, studies have shown that dietary fructose stimulates intestinal salt absorption through transporters that are upregulated by fructose intake, a process potentially mediated by intracellular metabolites like F1P. nih.gov

Future research will aim to uncover the full spectrum of F1P's regulatory functions. This includes investigating its impact on gene expression, protein-protein interactions, and post-translational modifications in various tissues and organisms. Studies might explore its role in the gut-brain axis, its influence on the gut microbiome, or its potential involvement in the development of metabolic diseases. mdpi.comnih.gov The use of this compound in these in vitro and cell culture studies will be invaluable for providing precise concentrations of this key regulatory molecule, ensuring the reproducibility and accuracy of experimental findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.